1-(2-Bromo-4-fluorophenyl)cyclopropanecarboxylic acid
Description
Properties
IUPAC Name |
1-(2-bromo-4-fluorophenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFO2/c11-8-5-6(12)1-2-7(8)10(3-4-10)9(13)14/h1-2,5H,3-4H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYFEPARIYFIJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=C(C=C(C=C2)F)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314779-98-0 | |
| Record name | 1-(2-bromo-4-fluorophenyl)cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-(2-Bromo-4-fluorophenyl)cyclopropanecarboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-bromo-4-fluorobenzene.
Cyclopropanation: The phenyl ring undergoes cyclopropanation using a suitable reagent such as diazomethane or a Simmons-Smith reagent to form the cyclopropane ring.
Carboxylation: The resulting cyclopropane derivative is then carboxylated using carbon dioxide in the presence of a base to introduce the carboxylic acid group.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
1-(2-Bromo-4-fluorophenyl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and oxidizing or reducing agents such as potassium permanganate or sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Bromo-4-fluorophenyl)cyclopropanecarboxylic acid is an organic compound with a cyclopropane ring substituted with bromo and fluorophenyl groups. Its molecular formula is and its molecular weight is 327.19 g/mol. The compound has a carboxylic acid functional group, which contributes to its reactivity and potential biological activity. The presence of bromine and fluorine substituents enhances its chemical properties, making it a subject of interest in medicinal and synthetic organic chemistry.
Potential Applications
1-(2-Bromo-4-fluorophenyl)cyclopropanecarboxylic acid has potential applications in:
- Medicinal Chemistry Its unique structure and biological activity make it relevant in drug design for treating various diseases. The structural features of the compound allow it to interact with specific molecular targets, potentially modulating enzyme or receptor activity. Research indicates that 1-(2-Bromo-4-fluorophenyl)cyclopropanecarboxylic acid may exhibit significant biological activity.
- Scientific Research Due to its structure, potential areas for scientific research could include studies on interaction mechanisms, which suggest that 1-(2-Bromo-4-fluorophenyl)cyclopropanecarboxylic acid can bind to various enzymes or receptors, influencing their activity. This interaction is likely mediated by the electron-withdrawing effects of the bromine and fluorine atoms, which enhance the compound's reactivity and binding affinity. Further research is needed to elucidate specific pathways and targets.
Structural Features and Reactivity
The uniqueness of 1-(2-Bromo-4-fluorophenyl)cyclopropanecarboxylic acid lies in its specific combination of a cyclopropane ring structure, halogenated phenyl groups, and carboxylic acid functionality. This combination influences its chemical reactivity and enhances its potential biological activity compared to similar compounds.
Several compounds share structural similarities with 1-(2-Bromo-4-fluorophenyl)cyclopropanecarboxylic acid:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(4-Fluorophenyl)cyclopropanecarboxylic acid | Cyclopropane ring with fluorophenyl | Lacks bromo substituent; different reactivity |
| 1-(2-Bromo-5-fluorophenyl)cyclopropanecarboxylic acid | Cyclopropane ring with bromo and fluorine | Different positioning of substituents; affects biological activity |
| Cyclopropanecarboxylic acid derivatives | General cyclopropane structure | Varies widely in substituent types; diverse applications |
Mechanism of Action
The mechanism of action of 1-(2-Bromo-4-fluorophenyl)cyclopropanecarboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Phenyl Cyclopropanecarboxylic Acids
1-(4-Bromophenyl)cyclopropanecarboxylic Acid (CAS: 345965-52-8)
- Molecular Formula : C₁₀H₉BrO₂
- Molecular Weight : 257.09 g/mol
- Key Differences : Lacks the fluorine substituent at position 2. The absence of fluorine reduces electronegativity and may decrease metabolic stability compared to the target compound.
- Applications : Used as a building block in organic synthesis, particularly in pharmaceutical intermediates .
1-(2-Bromo-5-fluorobenzyl)cyclopropane-1-carboxylic Acid (CAS: 1493754-51-0)
- Molecular Formula : C₁₁H₉BrFO₂
- Molecular Weight : 273.10 g/mol
- Key Differences : Contains a benzyl group (CH₂ linkage) instead of a direct phenyl attachment. This increases molecular weight and may alter steric interactions in biological systems.
- Purity : 98%, highlighting its utility in high-precision synthetic workflows .
1-(2,4-Dichlorophenyl)cyclopropanecarboxylic Acid (CAS: 84604-70-6)
Fluorinated Cyclopropane Derivatives
2,2-Difluorocyclopropanecarboxylic Acid
- Molecular Formula : C₄H₄F₂O₂
- Molecular Weight : 122.07 g/mol
- Key Differences: Fluorine atoms on the cyclopropane ring instead of the phenyl group.
- Synonym: 2-Carboxy-1,1-difluorocyclopropane .
Substituent-Modified Analogs
1-(2-Bromoethyl)cyclopropanecarboxylic Acid (CAS: 2253676-65-0)
- Key Differences : Replaces the substituted phenyl group with a bromoethyl chain. This modification drastically alters solubility and pharmacokinetic profiles, making it less suitable for oral bioavailability but useful in prodrug designs .
Biological Activity
1-(2-Bromo-4-fluorophenyl)cyclopropanecarboxylic acid is a cyclopropanecarboxylic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may influence its interaction with biological targets, leading to various pharmacological effects.
Chemical Structure and Properties
The molecular formula of 1-(2-Bromo-4-fluorophenyl)cyclopropanecarboxylic acid is . Its structure includes a cyclopropane ring attached to a carboxylic acid group and a substituted phenyl ring. The presence of bromine and fluorine atoms introduces distinct electronic properties, enhancing its reactivity and potential biological interactions.
Biological Activity Overview
Research has indicated that compounds similar to 1-(2-Bromo-4-fluorophenyl)cyclopropanecarboxylic acid exhibit a range of biological activities, including anti-inflammatory, analgesic, and potential anti-cancer properties. The following sections will delve into specific studies and findings related to its biological activity.
The biological activity of 1-(2-Bromo-4-fluorophenyl)cyclopropanecarboxylic acid may be attributed to its ability to modulate various molecular targets:
- GPR120 Modulation : This compound has been identified as a modulator of GPR120, a receptor implicated in metabolic regulation. Modulating this receptor may have therapeutic implications for conditions such as diabetes and obesity .
- Anti-inflammatory Effects : Analogous compounds have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. This suggests that 1-(2-Bromo-4-fluorophenyl)cyclopropanecarboxylic acid could similarly exert anti-inflammatory effects .
Table 1: Summary of Biological Activities
Case Study: Anti-inflammatory Activity
A study evaluated the anti-inflammatory properties of cyclopropane derivatives, including 1-(2-Bromo-4-fluorophenyl)cyclopropanecarboxylic acid. In vitro assays demonstrated significant inhibition of COX-2 expression in macrophage-like cells treated with lipopolysaccharide (LPS). The compound exhibited dose-dependent effects, indicating its potential use as an anti-inflammatory agent without significant cytotoxicity at therapeutic concentrations .
Case Study: GPR120 Activation
In another investigation focused on GPR120 modulators, 1-(2-Bromo-4-fluorophenyl)cyclopropanecarboxylic acid was tested for its ability to enhance insulin sensitivity in cellular models. Results indicated that the compound could activate GPR120 pathways, leading to improved glucose uptake in adipocytes. This finding highlights its potential application in managing insulin resistance and related metabolic disorders .
Q & A
Basic: What synthetic strategies are recommended for 1-(2-Bromo-4-fluorophenyl)cyclopropanecarboxylic acid, and how do reaction conditions impact yield?
Methodological Answer:
A common approach involves cyclopropanation of a pre-functionalized aryl substrate. For example, analogous compounds like 1-(1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid are synthesized via [2+1] cycloaddition using bromo-chloroethane and aryl nitriles, achieving yields of 77–79% under optimized conditions (e.g., NaH as a base in THF at 0–5°C) . For the target compound, substituting the aryl nitrile with 2-bromo-4-fluorobenzonitrile and adjusting reaction time/temperature may be necessary. Steric hindrance from the bromo and fluoro substituents could reduce yields; thus, catalytic systems like Pd-mediated cross-coupling or photoredox catalysis might improve efficiency .
Basic: Which spectroscopic techniques are most effective for structural validation of this compound?
Methodological Answer:
- NMR Spectroscopy : and NMR can confirm the cyclopropane ring (characteristic δ 0.8–1.5 ppm for cyclopropane protons) and substituent positions. For example, in 1-(4-chlorophenyl)cyclopropanecarboxylic acid, the carboxylic proton appears at δ 12–13 ppm, while aromatic protons show splitting patterns indicative of substituent positions .
- HPLC-MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (expected [M+H]: ~269.0 for CHBrFO), while HPLC with UV detection (λ ~254 nm) assesses purity .
Basic: How can researchers evaluate purity, and what impurities are typical in synthesis?
Methodological Answer:
- Impurity Profiling : Common impurities include unreacted starting materials (e.g., bromo-fluorophenyl precursors) or byproducts from incomplete cyclopropanation (e.g., open-chain esters). Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to resolve these .
- Quantitative Analysis : Titration against a standard (e.g., NaOH for carboxylic acid quantification) or NMR for fluorine content validation .
Advanced: What strategies elucidate structure-activity relationships (SAR) for pharmacological applications?
Methodological Answer:
- Derivatization : Modify the carboxylic acid group (e.g., amidation, esterification) to study bioactivity. For example, 1-(2-fluorobiphenyl-4-yl)cyclopropanecarboxylic acid derivatives were tested for prion disease inhibition via cellular assays measuring PrP aggregation .
- Comparative Studies : Compare activity with analogs like 1-(4-fluorophenyl)cyclopropanecarboxylic acid (CAS 248588-33-2) to assess substituent effects. Use molecular docking to predict binding affinity to targets like CB2 receptors, as seen in sulfonamide-cyclopropane hybrids .
Advanced: How do bromo/fluoro substituents influence reactivity in derivatization?
Methodological Answer:
- Steric Effects : The bulky bromo group at the ortho position may hinder nucleophilic attacks on the cyclopropane ring. For example, esterification of the carboxylic acid group requires activating agents like DCC/DMAP to overcome steric resistance .
- Electronic Effects : The electron-withdrawing fluoro substituent deactivates the aromatic ring, reducing electrophilic substitution reactivity. Use directing groups (e.g., boronic acids) for Suzuki-Miyaura coupling to introduce additional functionalities .
Advanced: What in vivo/in vitro models are suitable for therapeutic evaluation?
Methodological Answer:
- Prion Disease Models : Use transgenic mice expressing human PrP (e.g., Tg37 mice) to test efficacy in reducing prion aggregation, as demonstrated for structurally related compounds .
- Neuroinflammation Assays : Test in BV-2 microglial cells to evaluate anti-inflammatory activity via TNF-α/IL-6 inhibition, leveraging the compound’s potential to cross the blood-brain barrier due to its lipophilic cyclopropane core .
Data Contradiction Analysis: How to resolve discrepancies in reported bioactivities of analogs?
Methodological Answer:
- Systematic SAR Mapping : Compare substituent effects across analogs (e.g., 1-(2-chlorophenyl) vs. 1-(4-fluorophenyl) derivatives) using standardized assays (e.g., IC in enzyme inhibition). For instance, conflicting cytotoxicity data may arise from divergent cell lines; normalize results using primary human hepatocytes .
- Meta-Analysis : Aggregate data from patents (e.g., prion inhibitors ) and receptor modulators to identify conserved pharmacophores versus variable regions.
Experimental Design: Key considerations for optimizing cyclopropanation?
Methodological Answer:
- Catalyst Screening : Test transition-metal catalysts (e.g., Rh(OAc)) for stereoselective cyclopropanation. For photochemical methods, optimize UV wavelength (e.g., 300–350 nm) to enhance diradical intermediate formation .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates. For example, DMSO increases reaction rates in NaH-mediated cyclopropanation by stabilizing the enolate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
